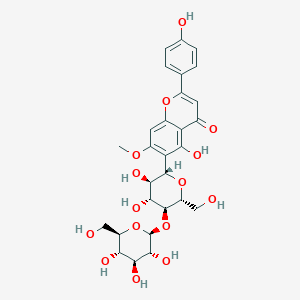

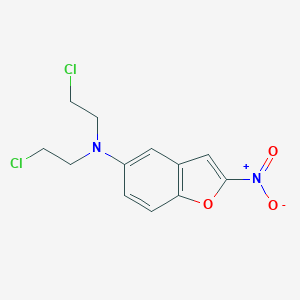

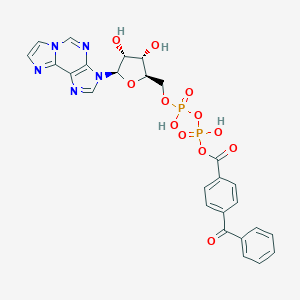

![molecular formula C14H21NOSi B012634 6-[(tert-butyldimethylsilyl)oxy]-1H-indole CAS No. 106792-41-0](/img/structure/B12634.png)

6-[(tert-butyldimethylsilyl)oxy]-1H-indole

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole and related compounds typically involves multi-step organic reactions. For example, indole derivatives with oxygen-bearing substituents have been synthesized through cyclization reactions. The synthesis of such compounds often utilizes palladium-catalyzed reactions, starting from specific organometallic intermediates (Kondo, Kojima, & Sakamoto, 1997). Moreover, the use of bulky protecting groups like tert-butyldimethylsilyl groups has been shown to direct condensation reactions specifically into desired positions on the indole nucleus, demonstrating the tailored synthesis of highly functionalized indole derivatives (Wynne & Stalick, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-[(tert-butyldimethylsilyl)oxy]-1H-indole has been analyzed using various spectroscopic and crystallographic techniques. X-ray diffraction and density functional theory (DFT) studies provide insights into the crystal and molecular structures, helping to understand the spatial arrangement and electronic properties of these molecules (Yao et al., 2023).

Chemical Reactions and Properties

6-[(tert-Butyldimethylsilyl)oxy]-1H-indole participates in various chemical reactions, highlighting its reactivity and functional versatility. For instance, gold-catalyzed approaches have been developed for constructing novel heterocycles, demonstrating the compound's utility in synthesizing complex molecular architectures with good yields and excellent diastereoselectivities (Zhang et al., 2020). Additionally, palladium-catalyzed heteroarylation reactions involving indolylzinc intermediates further showcase the compound's chemical reactivity, enabling the synthesis of diverse arylindoles (Amat, Hadida, & Bosch, 1994).

Aplicaciones Científicas De Investigación

Tricyclic Hetarene Structures : A study on 2-tert-Butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole, a related compound, provided insights into the structure of tricyclic hetarenes with isoannelated pyrrol rings, contributing to the understanding of these compounds' structure (Kreher & Dyker, 1987).

Synthesis of Functionalized Indoles : A novel synthetic approach using a bulky tert-butyldimethylsilyl-protecting group to produce functionalized 3-arylaminomethyl indoles was presented, offering attractive substrates for future organic transformations (Wynne & Stalick, 2002).

Antimalarial Applications : An innovative synthesis strategy for 2-amino-3-hydroxy-indoles, promising novel antimalarials with potent in vivo activity, was developed using tert-butyldimethylsilyl amine as an ammonia equivalent (Urgaonkar et al., 2010).

Indole Alkaloid Synthesis : The transformation of 2-pyridyl)indoles into 3-(heteroaryl)indoles using a palladium-catalyzed method was noted as an effective synthesis method for indole alkaloid compounds (Amat et al., 1997).

Biomedically Relevant Molecule Construction : A chiral amine catalyst was developed for enantioselective alkylation of indoles with alpha,beta-unsaturated aldehydes, enabling rapid construction of molecules relevant in biomedicine (Austin & MacMillan, 2002).

Efficient Synthesis of 3-(2-Pyridyl)Indoles : Palladium-catalyzed heteroarylation of 1-(tert-butyldimethylsilyl)-3-indolylzinc chloride with heteroaryl halides efficiently synthesized 3-(2-pyridyl)indoles in good to excellent yields (Amat et al., 1994).

Oxidative Alcohol Oxidation : A catalytic method using N-hydroxyindole and copper(I) chloride for the selective aerobic oxidation of allylic and benzylic alcohols to unsaturated carbonyl compounds was developed, avoiding the oxidation of non-allylic alcohols (Shen et al., 2012).

Synthesis of Carbazole Alkaloids : A benzannulation method for converting indoles to carbazoles was presented, enabling selective syntheses of naturally occurring carbazole alkaloids like olivacine and asteropusazole A (Zheng et al., 2014).

Propiedades

IUPAC Name |

tert-butyl-(1H-indol-6-yloxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVRGWFZTYZCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623886 | |

| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(tert-butyldimethylsilyl)oxy]-1H-indole | |

CAS RN |

106792-41-0 | |

| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[(tert-butyldimethylsilyl)oxy]-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

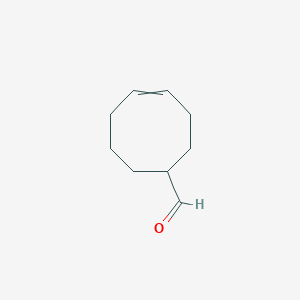

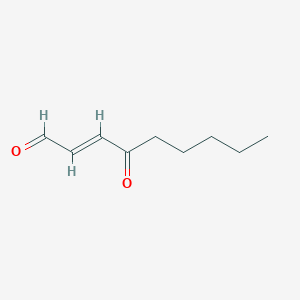

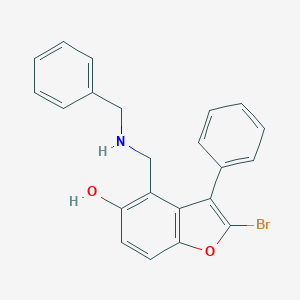

![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)

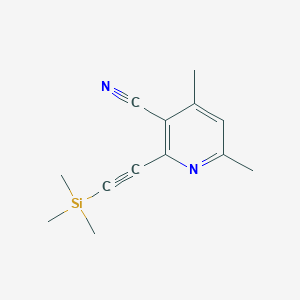

![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)